molecular formula C18H22N2O2S2 B7060357 N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-6-thiophen-2-ylhexanamide

N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-6-thiophen-2-ylhexanamide

Cat. No.: B7060357
M. Wt: 362.5 g/mol
InChI Key: SRNYJVUJSQHQPD-UHFFFAOYSA-N
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Description

N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-6-thiophen-2-ylhexanamide is a complex organic compound characterized by the presence of both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-6-thiophen-2-ylhexanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the amide bond through a condensation reaction with 2-amino-2-oxoethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-6-thiophen-2-ylhexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-6-thiophen-2-ylhexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-6-thiophen-2-ylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-6-thiophen-2-ylhexanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-6-thiophen-2-ylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c19-17(21)13-24-16-10-5-4-9-15(16)20-18(22)11-3-1-2-7-14-8-6-12-23-14/h4-6,8-10,12H,1-3,7,11,13H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNYJVUJSQHQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCC2=CC=CS2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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